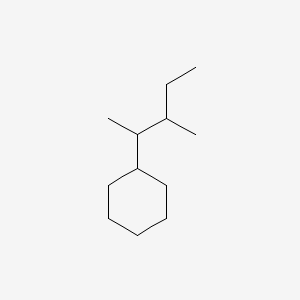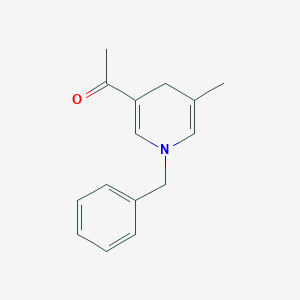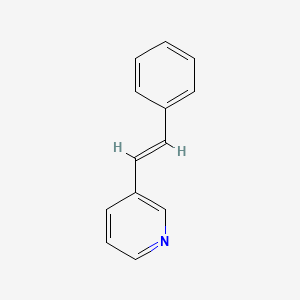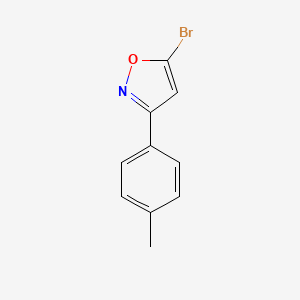![molecular formula C19H11Cl2IN2O4S B13800438 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid CAS No. 535944-77-5](/img/structure/B13800438.png)
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a furan ring, dichlorophenyl group, and an iodobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the furan ring followed by the introduction of the dichlorophenyl group. The iodobenzoic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and catalytic processes are employed to reduce reaction times and improve overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Applications De Recherche Scientifique
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorophenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects. The furan ring and iodobenzoic acid moiety may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Shares the dichlorophenyl and furan moieties but lacks the iodobenzoic acid group.
2,5-Furandicarboxylic Acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and iodobenzoic acid moieties allows for a wide range of chemical modifications and applications.
Propriétés
Numéro CAS |
535944-77-5 |
|---|---|
Formule moléculaire |
C19H11Cl2IN2O4S |
Poids moléculaire |
561.2 g/mol |
Nom IUPAC |
2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C19H11Cl2IN2O4S/c20-9-1-3-13(21)11(7-9)15-5-6-16(28-15)17(25)24-19(29)23-14-4-2-10(22)8-12(14)18(26)27/h1-8H,(H,26,27)(H2,23,24,25,29) |
Clé InChI |
WMLDINCPWJAINT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
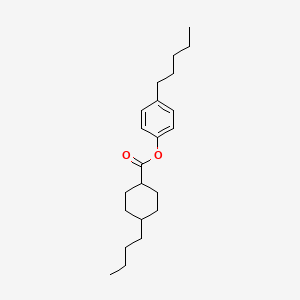
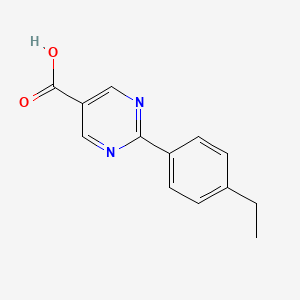
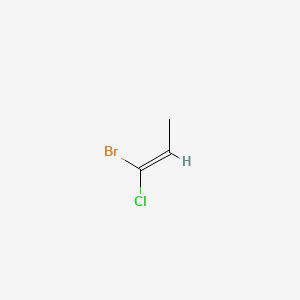
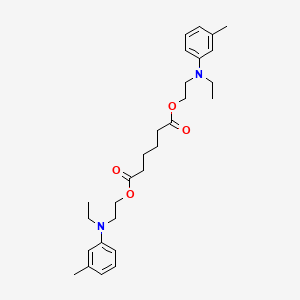
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
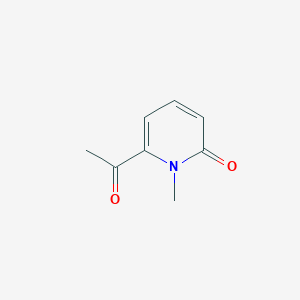
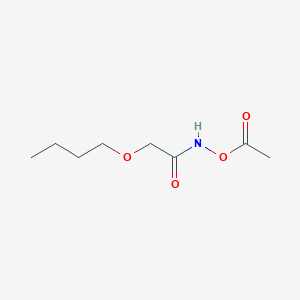
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

